molecular formula C10H13ClOSi B14699583 4-(Trimethylsilyl)benzoyl chloride CAS No. 17888-55-0

4-(Trimethylsilyl)benzoyl chloride

Cat. No.: B14699583
CAS No.: 17888-55-0
M. Wt: 212.75 g/mol
InChI Key: GEMGZTLLALNCFM-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzoyl chloride is a specialized organosilicon reagent that serves as a valuable synthetic building block in organic and medicinal chemistry. Its structure combines a reactive acyl chloride group with a hydrolytically stable trimethylsilyl ether, making it a versatile precursor for introducing the 4-(trimethylsilyl)benzoyl moiety into target molecules. The primary mechanism of action for this compound is acyl transfer; the highly electrophilic carbonyl carbon is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, facilitating the formation of esters, amides, and other functional groups. In research applications, this reagent is particularly useful for constructing complex molecules where a silated aromatic system is required. For instance, it can be employed in the synthesis of advanced intermediates for pharmaceutical development, such as in the creation of carbohydrate-modified sulfonamides investigated as inhibitors of cancer-associated carbonic anhydrase isoforms . The trimethylsilyl group can influence the compound's polarity, steric bulk, and overall physicochemical properties, which is crucial in material science for tuning molecular characteristics and in analytical chemistry for creating derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential due to the reactivity of the acid chloride functional group, which can react with moisture to release hydrogen chloride. Reactions should be carried out under inert atmospheres and in anhydrous conditions to ensure optimal results .

Properties

CAS No.

17888-55-0

Molecular Formula

C10H13ClOSi

Molecular Weight

212.75 g/mol

IUPAC Name

4-trimethylsilylbenzoyl chloride

InChI

InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3

InChI Key

GEMGZTLLALNCFM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride (SOCl₂) Method

The most widely reported method involves reacting 4-(trimethylsilyl)benzoic acid with thionyl chloride under reflux conditions. This approach is efficient and cost-effective, leveraging the electrophilic nature of SOCl₂ to replace the hydroxyl group with a chloride.

Parameter Details Source
Reagents Thionyl chloride (SOCl₂), inert atmosphere (N₂ or Ar) CN111635307A
Solvent Anhydrous dichloromethane or toluene EP0231922A2
Temperature 60–80°C (reflux) CN111635307A
Reaction Time 2–4 hours CN111635307A
Yield 85–90% (typical for analogous benzoyl chlorides) CN111635307A

Mechanistic Insight :
SOCl₂ reacts with carboxylic acids to form acid chlorides via a two-step mechanism:

  • Nucleophilic Attack : The carbonyl oxygen attacks sulfur, forming an intermediate oxonium ion.
  • Elimination : HCl is expelled, yielding the acid chloride and byproducts (SO₂ and HCl).

Advantages :

  • High purity due to volatile byproducts (SO₂, HCl) being readily removed.
  • Scalable for industrial applications.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.
  • Toxicity of SOCl₂ necessitates careful handling.

Bis(Trichloromethyl)carbonate Method

This method employs bis(trichloromethyl)carbonate (BTC) as a chlorinating agent, often in the presence of an organic amine catalyst. BTC is less corrosive than SOCl₂, making it suitable for sensitive substrates.

Parameter Details Source
Reagents Bis(trichloromethyl)carbonate, organic amine catalyst (e.g., tetrakis(3-cyanopropyl)ethylenediamine) CN102531888A
Solvent 2-Methyltetrahydrofuran (2-MTHF) CN102531888A
Temperature 20–70°C CN102531888A
Reaction Time 4–10 hours CN102531888A
Yield 75–80% CN102531888A

Key Considerations :

  • BTC reacts with carboxylic acids via a nucleophilic substitution mechanism, forming the acid chloride and trichloromethyl alcohol as a byproduct.
  • The organic amine catalyst enhances reaction kinetics by deprotonating intermediates.

Advantages :

  • Milder conditions (ambient to moderate temperatures).
  • Reduced handling hazards compared to SOCl₂.

Limitations :

  • Higher cost of BTC compared to SOCl₂.
  • Limited availability of specialized catalysts.

Direct Chlorination with Trichloromethyl Derivatives

A less common approach involves reacting 4-(trimethylsilyl)benzoic acid with trichloromethyl derivatives (e.g., 1-trichloromethyl-2,4,6-trimethylbenzene) in the presence of a Lewis acid catalyst like FeCl₃. This method is adapted from analogous benzoyl chloride syntheses.

Parameter Details Source
Reagents Trichloromethyl derivative, FeCl₃ CN111943838A
Temperature 100–120°C CN111943838A
Reaction Time 6–8 hours CN111943838A
Yield Not explicitly reported (analogous methods yield ~70–80%) CN111943838A

Mechanistic Note :
FeCl₃ acts as a catalyst to facilitate electrophilic substitution, enabling the trichloromethyl group to replace the hydroxyl group.

Advantages :

  • Potential for high regioselectivity.

Limitations :

  • Limited applicability to substrates with reactive trichloromethyl groups.
  • Requires precise control of reaction temperature.

Comparative Analysis of Methods

Method Reagents Temperature Range Catalysts Yield Range Environmental Impact
Thionyl Chloride SOCl₂ 60–80°C None 85–90% High (toxic byproducts)
Bis(Trichloromethyl)carbonate BTC, organic amine 20–70°C Organic amine 75–80% Moderate
Trichloromethyl Derivative Trichloromethyl compound, FeCl₃ 100–120°C FeCl₃ ~70–80% Moderate
EP0231922A2 Chlorinating agent Not specified Possibly DMF Not reported Low (scalable)

Environmental Considerations :

  • SOCl₂ Method : Requires neutralization of HCl byproducts.
  • BTC Method : Generates trichloromethyl alcohol, which is less toxic but still requires disposal.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylsilyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction Reactions: The compound can be reduced to 4-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to 4-(trimethylsilyl)benzoic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether as the reducing agent.

    Oxidation Reactions: Utilize strong oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products Formed:

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    4-(Trimethylsilyl)benzaldehyde: Formed from reduction reactions.

    4-(Trimethylsilyl)benzoic acid: Formed from oxidation reactions.

Scientific Research Applications

4-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is facilitated by the electron-withdrawing nature of the trimethylsilyl group, which enhances the electrophilicity of the benzoyl chloride group.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key properties of 4-(trimethylsilyl)benzoyl chloride and structurally related compounds.

Compound Molecular Formula MW (g/mol) Substituent Key Applications
This compound C₁₀H₁₃ClOSi 212.74 Trimethylsilyl (weak EDG) Polymer synthesis, protecting group strategies
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 Trifluoromethyl (strong EWG) Pharmaceuticals, agrochemicals
4-(Trichloromethyl)benzoyl chloride C₈H₄Cl₄O 257.91 Trichloromethyl (strong EWG) Specialty chemical synthesis
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 Methoxy (EDG) Acylation reactions, intermediates
4-Methylbenzoyl chloride C₈H₇ClO 154.59 Methyl (weak EDG) Dyestuff, organic intermediates

Notes:

  • Electron Effects : Electron-withdrawing groups (EWGs, e.g., -CF₃, -CCl₃) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, electron-donating groups (EDGs, e.g., -OCH₃, -CH₃) reduce reactivity .
  • Steric Effects : The bulky trimethylsilyl group hinders nucleophilic attack compared to smaller substituents like -CH₃ or -Cl .

Reactivity and Stability

  • This compound :
    • Reactivity: Moderate due to the silyl group’s weak EDG nature. Used in controlled acylation reactions where steric hindrance is advantageous .
    • Stability: Labile under acidic conditions (e.g., 1N HCl cleaves the Si-O bond) but stable in neutral or basic environments .
  • 4-(Trifluoromethyl)benzoyl Chloride :
    • High reactivity due to the strong EWG effect of -CF₃. Widely used in pharmaceutical synthesis for its metabolic stability .
  • 4-Methoxybenzoyl Chloride :
    • Lower reactivity (EDG effect) but stable under acidic conditions. Common in synthesizing esters and amides .

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